

Diisopropyl oxalate chemical structure and IUPAC name

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Compound of Interest

Compound Name: *Diisopropyl oxalate*

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An In-depth Technical Guide to Diisopropyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diisopropyl oxalate**, a versatile chemical compound with applications in organic synthesis. This document details its chemical structure, nomenclature, physicochemical properties, and key experimental protocols.

Chemical Structure and IUPAC Name

Diisopropyl oxalate, a diester of oxalic acid and isopropanol, is a key intermediate in various chemical syntheses.

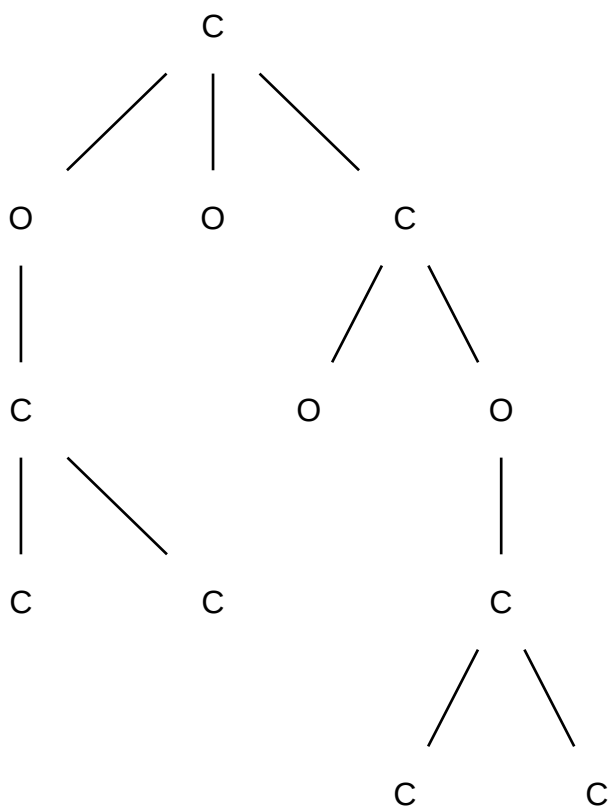
IUPAC Name: dipropan-2-yl oxalate^{[1][2][3]}

Synonyms: Ethanedioic acid, bis(1-methylethyl) ester; Oxalic acid diisopropyl ester^{[1][2]}

Chemical Formula: C₈H₁₄O₄^{[1][2]}

SMILES: CC(C)OC(=O)C(=O)OC(C)C^[1]

Below is a two-dimensional representation of the chemical structure of **diisopropyl oxalate**.



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Caption: Chemical structure of **diisopropyl oxalate**.

Physicochemical Properties

A summary of the key physical and chemical properties of **diisopropyl oxalate** is presented in the table below for easy reference and comparison.

Property	Value	Unit	Source
Molecular Weight	174.19	g/mol	[1][3]
Melting Point	-30	°C	[2]
Boiling Point	190 (estimate)	°C	[2]
Boiling Point (Normal)	462.00 ± 3.00	K	[4]
Density	1.0020	g/cm ³	[2]
Flash Point	75.3	°C	[2]
Vapor Pressure	0.339	mmHg at 25°C	[2]
Refractive Index	1.4100 (estimate)	[2]	
Enthalpy of Vaporization	50.94	kJ/mol	[4]
Enthalpy of Fusion	15.00	kJ/mol	[4]
Water Solubility (log10WS)	-1.12	[4]	
Octanol/Water Partition Coefficient (logP _{oct/wat})	0.890	[4]	

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of **diisopropyl oxalate** are provided below.

Synthesis of Diisopropyl Oxalate from Oxalic Acid

This protocol describes the synthesis of **diisopropyl oxalate** via the esterification of oxalic acid with isopropyl alcohol.[5]

Materials:

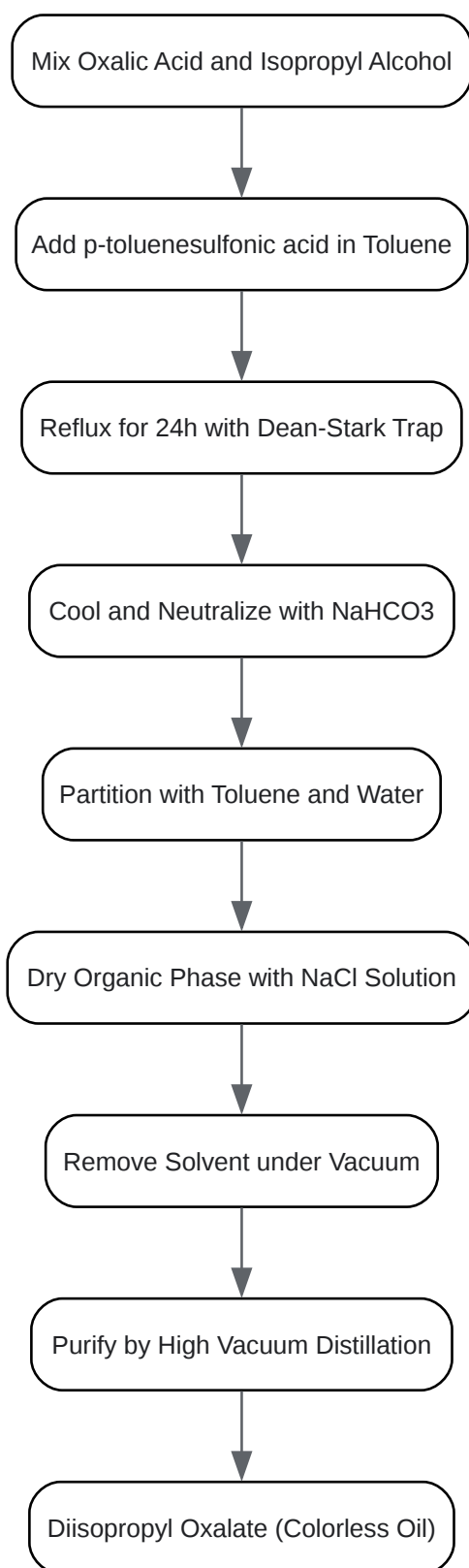
- Oxalic acid (1 kg, 11.1 mol)

- Isopropyl alcohol (1700 mL)
- p-toluenesulfonic acid monohydrate (47.67 g, 2.5 mol)
- Toluene (200 mL)
- Saturated aqueous NaHCO_3 solution (500 mL)
- Saturated aqueous NaCl solution (1 L)
- Toluene (for extraction, 2 x 400 mL)
- Water (for washing, 2 x 1 L)

Procedure:

- In a 5 L laboratory reactor equipped with a stirrer, add oxalic acid to isopropyl alcohol and stir until a clear solution is formed.
- Slowly add a solution of p-toluenesulfonic acid monohydrate in toluene to the reaction mixture.
- Heat the mixture to reflux and stir for 24 hours. Continuously remove the water generated during the reaction using a Dean-Stark trap to drive the reaction to completion.
- Cool the reaction mixture and neutralize it with saturated aqueous NaHCO_3 solution.
- Partition the mixture with toluene and water.
- Combine the organic phases and dry with saturated aqueous NaCl solution.
- Separate the organic phase and remove the solvent under vacuum.
- Purify the crude product by distillation under high vacuum with heating to obtain **diisopropyl oxalate** as a colorless oil. The expected yield is approximately 90%.^[5]

The following diagram illustrates the workflow for the synthesis of **diisopropyl oxalate**.



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Caption: Synthesis of **Diisopropyl Oxalate** Workflow.

Monohydrolysis of Diisopropyl Oxalate

This protocol details the selective monohydrolysis of **diisopropyl oxalate** to yield monoisopropyl oxalate.^[1]

Materials:

- **Diisopropyl oxalate** (174 g, 1 mol)
- Tetrahydrofuran (THF) (20–40 mL)
- Chilled water (3–4 °C, 500 mL)
- Chilled 2.5 M aqueous NaOH (320–480 mL, 1 mol, 0.8–1.2 equiv)
- Thin-layer chromatography (TLC) supplies (MeOH:CH₂Cl₂ = 1:10)
- Bromocresol green in ethanol (staining solution)

Procedure:

- In a 2 L one-necked flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve **diisopropyl oxalate** in THF.
- Add chilled water to the mixture.
- Once the temperature of the reaction mixture reaches 0–4 °C, add chilled 2.5 M aqueous NaOH dropwise.
- Monitor the reaction progress by thin-layer chromatography using a methanol/dichloromethane solvent system and a bromocresol green staining solution.^[1]

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References

- 1. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 615-81-6, diisopropyl oxalate | lookchem [lookchem.com]
- 3. Diisopropyl oxalate | C₈H₁₄O₄ | CID 69209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diisopropyl oxalate (CAS 615-81-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. diisopropyl oxalate synthesis - chemicalbook [chemicalbook.com]
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